Degradation Potency (DC50): SNIPER(ABL)-024 vs. SNIPER(ABL)-058 and SNIPER(ABL)-013
SNIPER(ABL)-024 achieves a DC50 of 5 μM for BCR-ABL degradation, representing a 2-fold improvement over SNIPER(ABL)-058 (DC50 = 10 μM) and a 4-fold improvement over SNIPER(ABL)-013 (DC50 = 20 μM) in matched cellular assays [1][2][3]. This superiority stems from the optimized combination of GNF5 as the ABL-targeting warhead and the LCL161-derived IAP ligand [4].
| Evidence Dimension | BCR-ABL protein degradation potency (DC50) |
|---|---|
| Target Compound Data | 5 μM |
| Comparator Or Baseline | SNIPER(ABL)-058: 10 μM; SNIPER(ABL)-013: 20 μM |
| Quantified Difference | 2× more potent than SNIPER(ABL)-058; 4× more potent than SNIPER(ABL)-013 |
| Conditions | Cellular degradation assays using BCR-ABL-expressing cell lines |
Why This Matters
Higher degradation potency enables lower compound usage, reducing costs and potential off-target effects in dose-response studies.
- [1] MedChemExpress. SNIPER(ABL)-024 (HY-111861) Datasheet. View Source
- [2] MedChemExpress. SNIPER(ABL)-058 (HY-111862) Datasheet. View Source
- [3] MedChemExpress. SNIPER(ABL)-013 (HY-111860) Datasheet. View Source
- [4] Shibata N, et al. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands. Cancer Sci. 2017;108(8):1657-1666. PMID: 28556300. View Source
